8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

Antimalarial efficacy Radical cure Vivax malaria

This diphosphate salt (CAS 1177093-23-0) is the mandatory pharmacopeial impurity marker for primaquine QC. Its positional isomerism (4-aminopentyl vs. primaquine's 4-amino-1-methylbutyl side chain) necessitates exact chemical identity—substitution with the base (CAS 525-61-1) or other 8-aminoquinolines invalidates compendial HPLC/CE system suitability. Procure with CoA confirming identity, salt stoichiometry, and purity for regulatory compliance.

Molecular Formula C15H24N3O5P
Molecular Weight 357.34 g/mol
CAS No. 1177093-23-0
Cat. No. B1469706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate
CAS1177093-23-0
Molecular FormulaC15H24N3O5P
Molecular Weight357.34 g/mol
Structural Identifiers
SMILESCC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O
InChIInChI=1S/C15H21N3O.H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)
InChIKeyIRHHRTPJHMOYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate (CAS 1177093-23-0): A Positional Isomer 8-Aminoquinoline Diphosphate Salt for Antimalarial Research and Compendial Analysis


8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate (CAS 1177093-23-0), also referred to as quinocide diphosphate, is the diphosphate salt of the 8-aminoquinoline antimalarial agent quinocide (base CAS 525-61-1). Quinocide is a positional isomer of primaquine, differing in the location of the methyl substituent on the pentane-1,4-diamine side chain [1]. The compound is recognized in major pharmacopoeias as Primaquine Diphosphate Impurity A (EP) and Primaquine Related Compound A (USP), serving as a critical reference standard for the quality control of primaquine diphosphate drug substance and formulated products [2]. Originally synthesized in the USSR in 1952, quinocide has been investigated for its tissue schizontocidal activity against Plasmodium vivax hypnozoites, the dormant liver stages responsible for malarial relapse [3].

Why 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate Cannot Be Interchanged with Closely Related 8-Aminoquinolines


Although quinocide shares the 8-aminoquinoline core with primaquine (CAS 90-34-6), pamaquine, and tafenoquine, it cannot be generically substituted in either pharmacological or analytical contexts. Quinocide is a positional isomer of primaquine: the methyl group resides at the 4-position of the pentane side chain (4-aminopentyl), whereas primaquine carries the methyl at the 1-position (4-amino-1-methylbutyl) [1]. This seemingly minor structural variation produces measurably different curative efficacy against Chesson strain P. vivax [2] and distinct mass spectrometric fragmentation patterns [3]. Furthermore, the specific diphosphate salt form (CAS 1177093-23-0) exhibits different physicochemical properties—including melting point (174–176 °C) [4]—relative to the hydrochloride (mp 224–224.5 °C) and dihydrochloride (mp 227–227.5 °C) salts [4]. In the analytical laboratory, substitution of quinocide with primaquine or any other 8-aminoquinoline invalidates system suitability tests for HPLC and CE methods designed to resolve these positional isomers [5]. Consequently, procurement specifications for this compound must be exact, matching both the chemical identity and the salt stoichiometry.

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate: Comparator-Anchored Quantitative Differentiation Evidence


Curative Efficacy Against Chesson Strain P. vivax: Direct Head-to-Head Comparison of Quinocide vs. Primaquine at Equal Dose

In a controlled human volunteer study, quinocide and primaquine were compared head-to-head for radical cure of the highly drug-resistant Chesson strain of P. vivax. Both drugs were administered at 15 mg base orally once daily for 14 days following an initial 600 mg chloroquine base dose to clear blood-stage parasites. The overall treatment failure rate (proportion of subjects experiencing at least one relapse over the entire observation period, including re-treatment cycles) was 53% (9/17) for quinocide versus 32% (16/50) for primaquine [1]. Within the early primary attack subgroup, quinocide produced first relapses in 2/4 patients (at 7 and 36 days post-treatment) compared to 1/5 patients for primaquine (at 48 days) [1]. The authors concluded that while neither drug showed clear-cut superiority, there were proportionately more relapses after quinocide therapy [1].

Antimalarial efficacy Radical cure Vivax malaria 8-Aminoquinoline Clinical comparison

Positional Isomer Structural Differentiation: Quinocide vs. Primaquine Side-Chain Methyl Position

Quinocide (8-[(4-aminopentyl)amino]-6-methoxyquinoline) and primaquine (8-[(4-amino-1-methylbutyl)amino]-6-methoxyquinoline) are positional isomers with the identical molecular formula C15H21N3O and identical molecular ion at m/z 259. Both compounds share the same quinoline chromophore and methoxy substitution; the sole structural difference is the position of the methyl branch on the pentane-1,4-diamine side chain: at the 4-position (terminal) in quinocide versus the 1-position (α to the quinoline nitrogen) in primaquine [1]. This positional isomerism necessitates dedicated analytical methods for resolution. Using capillary electrophoresis with 15 mM hydroxypropyl-γ-cyclodextrin in 50 mM tris-phosphate buffer (pH 3.0) at 16 kV, baseline separation of primaquine and quinocide enantiomers was achieved in approximately 5 minutes, with intraday migration time precision of 0.17–0.45% RSD and interday precision of 2.59–4.20% RSD [2]. GC-MS with supersonic molecular beams enabled differentiation of the positional isomers based on distinct mass spectral fragmentation patterns at branching points, with a total elution time of less than 2 minutes [3].

Structural isomerism Positional isomer Mass spectrometry 8-Aminoquinoline Chromatographic separation

Diphosphate Salt Form Physicochemical Differentiation: Melting Point and Molecular Weight vs. Alternative Salt Forms

The diphosphate salt of quinocide (CAS 1177093-23-0) exhibits distinct physicochemical properties compared to other salt forms of the same base molecule. The diphosphate salt has a molecular formula of C15H27N3O9P2, a molecular weight of 455.34 g/mol, and a melting point of 174–176 °C [1]. In contrast, the hydrochloride salt (C15H21N3O·HCl, MW 295.81) melts at 224–224.5 °C, and the dihydrochloride salt (C15H21N3O·2HCl, MW 332.27) melts at 227–227.5 °C [1]. The base form (CAS 525-61-1) has a molecular weight of 259.35 g/mol and a melting point of 46 °C [1]. These differences in salt stoichiometry directly affect aqueous solubility, hygroscopicity, and formulation behavior, making the specific salt identity essential for reproducible experimental outcomes in both in vitro assays and analytical reference standard use.

Salt form selection Physicochemical properties Melting point Solubility Procurement specification

Regulatory Compendial Identity: Primaquine Diphosphate Impurity A (EP) / Primaquine Related Compound A (USP) vs. Non-Compendial 8-Aminoquinolines

Quinocide (as its base form, CAS 525-61-1) is officially designated as Primaquine Diphosphate Impurity A in the European Pharmacopoeia and as Primaquine Related Compound A in the United States Pharmacopeia [1]. The USP supplies a characterized reference standard (Catalog No. 1561518, 15 mg) of the base compound for use in specified quality tests and assays per USP compendial monographs . The FDA Substance Registration System (UNII: CNG7995Y4B) further codifies this identity, listing both EP and USP impurity designations along with the INN name QUINOCIDE [1]. Other 8-aminoquinolines such as pamaquine, tafenoquine, or even the enantiomerically pure (S)-quinocide (CAS 738578-54-6) do not share these compendial designations and therefore cannot serve as substitute reference materials in regulated pharmaceutical quality control workflows. The pharmacopoeial acceptance criteria for primaquine purity (98.5%–101.5%) implicitly depend on the availability of quinocide as the characterized impurity marker [2].

Pharmacopoeial standard Impurity reference Quality control Regulatory compliance USP EP

Toxicity Comparison in Eukaryotic Model System: Quinocide vs. Primaquine vs. Primaquine Diphosphate Drug Product Using Chlamydomonas reinhardtii

The toxicity of three distinct substances—quinocide (batch 17172), primaquine base (batch 16039), and formulated primaquine diphosphate drug product (batch 20107)—was compared using the eukaryotic unicellular green alga Chlamydomonas reinhardtii as a model system [1]. Endpoints included effects on respiratory activity and the electron transport chain. The study found that the formulated primaquine diphosphate drug product exhibited greater toxicity than either quinocide or primaquine base alone, leading the authors to conclude that minor amounts of other related substances (rather than the positional isomer quinocide itself) may contribute more significantly to the overall toxicity of the pharmaceutical product [1]. This finding distinguishes the toxicological profile of quinocide from that of the formulated drug and underscores the importance of using purified quinocide reference material, rather than primaquine drug substance, for impurity-specific toxicity assessments.

Toxicity 8-Aminoquinoline Algae model Mitochondrial respiration Electron transport chain

Mass Administration Prophylaxis Regimen: Quinocide Short-Course (10–14 Day) vs. Acriquine-Plasmocide Combination Long-Course

In large-scale Soviet field studies reviewed by Lysenko (1960), a short 10- or 14-day course of quinocide monotherapy was compared against the standard lengthy regimen combining acriquine (a schizontocide) with plasmocide (another 8-aminoquinoline) for both anti-relapse treatment and pre-epidemic prophylaxis of vivax malaria [1]. The short quinocide course was reported to be as effective as the lengthy combination regimen, with side effects described as infrequent, transient, and not requiring treatment discontinuation [1]. This comparison is relevant because it evaluates quinocide against a multi-drug regimen rather than a single-agent comparator, demonstrating that quinocide monotherapy can achieve comparable prophylactic outcomes with a simplified dosing schedule. However, the data are qualitative ('as effective as') and derived from field trials rather than controlled challenge studies; quantitative relapse rates from these mass administration trials are not detailed in the accessible English-language abstract [1].

Mass drug administration Prophylaxis Anti-relapse therapy 8-Aminoquinoline Public health

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate: Evidence-Based Research and Industrial Application Scenarios


Compendial Impurity Reference Standard for Primaquine Diphosphate Quality Control (HPLC/CE System Suitability)

In pharmaceutical quality control laboratories performing USP or EP monograph testing on primaquine diphosphate drug substance or tablets, 8-[(4-aminopentyl)amino]-6-methoxyquinolinediphosphate is the mandatory impurity marker for system suitability. The CE method of Elbashir et al. (2009) achieves baseline separation of quinocide from primaquine enantiomers in approximately 5 minutes using 15 mM HP-γ-CD in 50 mM tris-phosphate buffer (pH 3.0) at 16 kV, with intraday RSD of 0.17–0.45% for migration time and 2.60–3.94% for corrected peak area [1]. The SFC-MS method of Brondz et al. (2007) provides an alternative with shorter analysis time and differential fragmentation at branching points [2]. Procurement of the diphosphate salt (CAS 1177093-23-0) with certificate of analysis confirming identity and purity is essential for regulatory compliance; substitution with the base form (CAS 525-61-1) or other 8-aminoquinolines is not acceptable per compendial requirements [3].

8-Aminoquinoline Structure-Activity Relationship (SAR) Studies in Antimalarial Drug Discovery

Quinocide diphosphate serves as a critical comparator compound in SAR programs aimed at developing next-generation 8-aminoquinolines with improved radical cure efficacy and reduced toxicity. The Coatney & Getz (1962) dataset provides the benchmark: at 15 mg base/day × 14 days, quinocide produced a 53% overall treatment failure rate against Chesson strain P. vivax compared to 32% for primaquine [4]. This quantitative efficacy differential, coupled with the Brondz et al. (2004) finding that quinocide itself may not be the primary driver of primaquine drug product toxicity in the C. reinhardtii model [5], makes quinocide diphosphate an indispensable tool for deconvoluting the structural determinants of 8-aminoquinoline efficacy versus toxicity. Researchers can use purified quinocide diphosphate to establish baseline IC50 values in in vitro hypnozoite assays and compare novel analogs against both quinocide and primaquine in parallel.

Analytical Method Development and Validation for Isomer-Specific Quantification of 8-Aminoquinolines

The positional isomer relationship between quinocide and primaquine (identical molecular formula C15H21N3O, identical M⁺ at m/z 259) makes these compounds an ideal challenge pair for developing and validating advanced chromatographic and mass spectrometric methods for isomer resolution [5][2]. The GC-MS method with supersonic molecular beams (Brondz et al., 2009) achieved elution in under 2 minutes with unambiguous identification of quinocide in primaquine tablets through isomer-specific mass spectral fragmentation patterns [6]. Analytical laboratories can use the diphosphate salt as a well-characterized, stable solid for preparing calibration standards and spiked matrix samples. The distinct melting point (174–176 °C) and molecular weight (455.34 g/mol) of the diphosphate salt provide additional identity confirmation orthogonal to chromatographic retention time [7].

Toxicological Deconvolution Studies of Primaquine-Associated Adverse Effects

Primaquine therapy is associated with dose-limiting hemolytic toxicity, particularly in G6PD-deficient individuals, and methemoglobinemia. The Brondz et al. (2004) finding that formulated primaquine diphosphate drug product exhibits greater toxicity than purified quinocide in the C. reinhardtii respiratory/electron transport chain model suggests that non-quinocide contaminants may be significant contributors to primaquine drug product toxicity [5]. Researchers conducting mechanistic toxicology studies should procure purified quinocide diphosphate to test hypotheses about impurity-specific toxicity mechanisms, using it as a single-agent comparator alongside primaquine base, formulated primaquine diphosphate, and other identified contaminants. The diphosphate salt form is particularly relevant because it matches the counterion present in the pharmaceutical drug product.

Quote Request

Request a Quote for 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.